molecular formula C17H21NO3S2 B2768945 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1448070-56-1

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2768945
CAS No.: 1448070-56-1
M. Wt: 351.48
InChI Key: GLWQQYBLKXLQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the sulfonyl piperidine intermediate.

    Thiophene Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-methoxy-3-methylbenzoic acid, while reduction of the sulfonyl group could yield 4-methoxy-3-methylphenyl sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl piperidines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine would depend on its specific biological target. Generally, sulfonyl piperidines can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
  • 1-((4-Methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
  • 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(phenyl)piperidine

Uniqueness

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-11-16(3-4-17(13)21-2)23(19,20)18-8-5-14(6-9-18)15-7-10-22-12-15/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWQQYBLKXLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.